Etofenamate-d4 Palmitate is a deuterated derivative of Etofenamate, a non-steroidal anti-inflammatory drug (NSAID) primarily used for treating muscular and joint pain. This compound is particularly valuable in pharmacological research due to its isotopic labeling, which aids in tracking metabolic pathways and understanding drug interactions in biological systems. The compound is classified under the category of non-steroidal anti-inflammatory agents and is recognized for its antiphlogistic properties.
Etofenamate-d4 Palmitate is synthesized from Etofenamate, which has the molecular formula and a molecular weight of 639.82 g/mol. This compound falls under the classification of pharmaceuticals used in pain management and inflammation reduction. Its isotopic labeling with deuterium (D) enhances its analytical detection in various biochemical assays.
The synthesis of Etofenamate-d4 Palmitate involves the incorporation of deuterium into the Etofenamate structure, often achieved through specific reactions that introduce deuterated precursors during the synthetic pathway. The general synthetic route includes:
The synthesis typically requires controlled temperature and pH conditions to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the incorporation of deuterium and assess the structural integrity of the compound.
Etofenamate-d4 Palmitate has a complex molecular structure characterized by a long hydrophobic palmitate chain attached to the Etofenamate core. The presence of trifluoromethyl groups and the deuterated sites are crucial for its pharmacological activity.
Etofenamate-d4 Palmitate participates in various chemical reactions typical of NSAIDs, including:
The reaction kinetics can be studied using high-performance liquid chromatography (HPLC) coupled with mass spectrometry to analyze metabolites formed during drug metabolism.
Etofenamate-d4 Palmitate exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in prostaglandin synthesis. By blocking these enzymes, it reduces inflammation and alleviates pain.
Studies have shown that similar compounds exhibit significant inhibition rates against COX enzymes, contributing to their therapeutic efficacy in inflammatory conditions.
Characterization studies using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into its thermal stability and phase transitions.
Etofenamate-d4 Palmitate has several scientific uses:
Etofenamate-d4 Palmitate has the molecular formula C₃₄D₄H₄₄F₃NO₅ and a molecular weight of 611.769 g/mol [1]. It features deuterium atoms at the 2,3,4,5 positions of the benzoate ring, replacing hydrogen atoms in those locations. This modification yields the following structural characteristics:
Table 1: Structural and Physicochemical Properties
Property | Etofenamate-d4 Palmitate | Non-Deuterated Etofenamate Palmitate |
---|---|---|
Molecular Formula | C₃₄D₄H₄₄F₃NO₅ | C₃₄H₄₈F₃NO₅ |
Molecular Weight (g/mol) | 611.77 | 607.74 |
Exact Mass | 611.374 | 607.348 |
CAS Registry Number | 1329837-73-1 (d4) [2] | 81427-95-4 [3] [5] |
LogP (Estimated) | ~12.3 | 12.30 [5] |
Deuterium Positions | 2,3,4,5-benzoate | N/A |
Deuterium labeling serves as a powerful tool in drug metabolism and pharmacokinetic (DMPK) studies due to its ability to:
Table 2: Applications of Deuterium Labeling in NSAID Research
Application | Mechanistic Insight | Research Utility |
---|---|---|
Metabolic Pathway Tracing | Distinguishes parent drug from phase I/II metabolites | Identifies esterase-mediated hydrolysis sites [2] |
Pharmacokinetic Profiling | Altered clearance due to C–D bond stabilization | Measures tissue-specific exposure [6] |
Drug-Drug Interaction Studies | Competitive metabolism via CYP450 isoforms | Quantifies enzymatic competition [2] |
Transdermal Penetration | Tracks intact molecule vs. metabolites in skin layers | Optimizes topical formulations [4] |
The development of etofenamate derivatives followed a logical progression driven by pharmacological needs:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: